molecular formula C22H17FN2O4S2 B2421682 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895470-86-7

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No. B2421682
CAS RN: 895470-86-7
M. Wt: 456.51
InChI Key: LHOGFYHQCPQGAJ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C22H17FN2O4S2 and its molecular weight is 456.51. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Characterization

This compound, like its structural analogs, is synthesized through reactions involving specific reactants such as benzo[d]thiazol-2-amine and flurbiprofen or similar starting materials. The synthetic process yields high-purity derivatives that are fully characterized by spectral data including 1H, 13C NMR, UV, IR, and mass spectrometry, indicating the compound's precise structural identity and purity for further applications (Manolov, Ivanov, & Bojilov, 2021).

Biochemical Evaluation as Enzyme Inhibitors

Compounds structurally related to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide have been evaluated for their potential as high-affinity inhibitors of specific enzymes. For instance, derivatives have shown significant inhibition of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, which is implicated in various neurological disorders. These compounds have demonstrated efficacy in vitro and in vivo, suggesting their potential utility in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Material Science Applications

Research into benzothiazole derivatives, including those with structural similarities to the specified compound, has revealed their luminescent properties. These properties are investigated for applications in white light emission technologies. By doping such compounds into a polymer matrix, researchers have been able to achieve emissions that fall within the saturated white-light region, indicating their potential use in creating white-light emitting devices (Lu et al., 2017).

Antimicrobial and Anticonvulsant Activities

Some derivatives have shown promising results as antimicrobial and anticonvulsant agents. For example, certain azoles incorporating a sulfonamide moiety have demonstrated significant anticonvulsive effects in preclinical evaluations, highlighting the therapeutic potential of these compounds in treating convulsions and potentially other neurological disorders (Farag et al., 2012).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4S2/c23-14-5-8-16(9-6-14)31(28,29)12-11-21(27)24-15-7-10-19(26)17(13-15)22-25-18-3-1-2-4-20(18)30-22/h1-10,13,26H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOGFYHQCPQGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

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